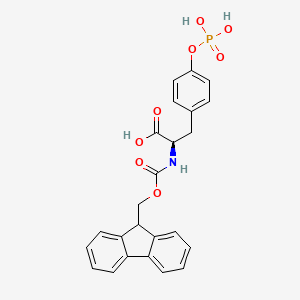

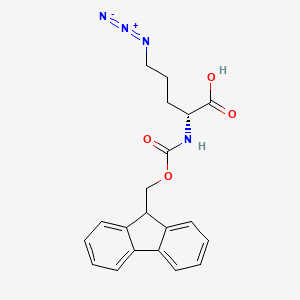

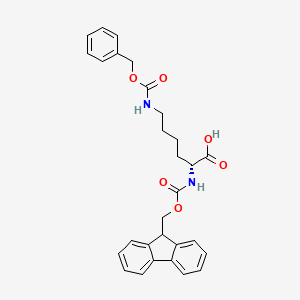

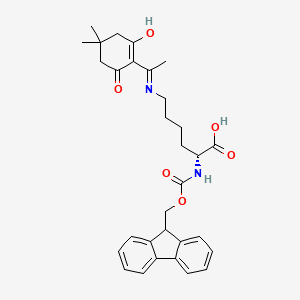

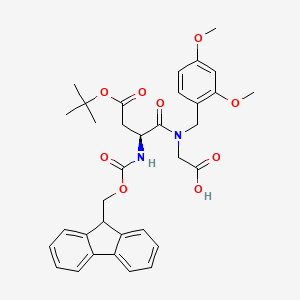

Fmoc-asp(otbu)-(dmb)gly-oh

Übersicht

Beschreibung

“Fmoc-Asp(OtBu)-OH” also known as “Fmoc-L-aspartic acid 4-tert-butyl ester”, is a Fmoc protected amino acid used in solid phase peptide synthesis .

Synthesis Analysis

“Fmoc-Asp(OtBu)-OH” is a selectively protected building block for library synthesis or the preparation of β-aspartyl peptides. After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .Molecular Structure Analysis

The molecular formula of “Fmoc-Asp(OtBu)-OH” is C23H25NO6 . The molecular weight is 411.45 g/mol .Chemical Reactions Analysis

The Asp (OtBu) residue can form aspartimide under strong basic conditions. The aspartimide can open to form either the desired peptide or the beta-peptide .Physical And Chemical Properties Analysis

“Fmoc-Asp(OtBu)-OH” is a white to slight yellow to beige powder . It has a melting point of 90 - 98 °C .Wissenschaftliche Forschungsanwendungen

Fmoc-Asp(OtBu)-OH, along with Fmoc-Val-OH, has been used in capillary zone electrophoresis for enantioseparation with DM-β-CD as a chiral selector. This demonstrates its application in separating amino acid enantiomers (Wu Hong-li, 2005).

The compound has been explored as a building block in peptide synthesis. For example, Fmoc-Asp(OtBu)-(Dcpm)Gly-OH has been used as an alternative to prevent aspartimide formation and related side products in Asp-Gly-containing peptides (René Röder et al., 2010).

Fmoc-Asp(OtBu)-(Dmb)Gly-OH is involved in studies addressing the aspartimide problem in Fmoc-based SPPS (Solid Phase Peptide Synthesis). It has been investigated for its potential to reduce by-product formation in peptide synthesis (M. Mergler et al., 2005).

It has also been utilized in studies focusing on the self-assembled structures formed by modified amino acids. These structures have potential applications in material chemistry, bioscience, and biomedical fields (Nidhi Gour et al., 2021).

Another application is in the synthesis of peptides having C-terminal Asn and Gln, demonstrating the versatility of Fmoc-Asp(OtBu) in peptide synthesis (G. Breipohl et al., 2009).

The compound has been employed in the development of new derivatives to prevent aspartimide formation, highlighting its role in enhancing the efficiency of peptide synthesis (R. Behrendt et al., 2015).

In microwave-assisted solid-phase synthesis, Fmoc-Asp(OtBu)-Xxx-Yyy-Arg(Pbf)-Gly-OH has been used for the synthesis of cyclic RGD peptides, illustrating its utility in advanced peptide synthesis techniques (Keiichi Yamada et al., 2012).

Fmoc-Asp(OtBu)-(Dmb)Gly-OH has also been explored for its efficiency in preventing aspartimide formation in Fmoc SPPS of peptides containing the Asp-Gly sequence, again underscoring its importance in peptide synthesis (V. Cardona et al., 2008).

Wirkmechanismus

Target of Action

Fmoc-Asp(OtBu)-(DMB)Gly-OH is a derivative of the amino acid aspartic acid . It is primarily used in solid-phase peptide synthesis (SPPS), a method used to produce peptides, which are short chains of amino acids. The primary targets of this compound are the peptide chains being synthesized .

Mode of Action

The compound acts as a building block in the synthesis of peptide chains . It is selectively protected, meaning it can be added to the growing peptide chain without reacting with other parts of the molecule . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked . This facilitates the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It is added to the growing peptide chain in a stepwise manner, with each addition followed by a deprotection step to reveal the next reactive site . The resulting peptides can then participate in various biological processes, depending on their sequence and structure.

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Asp(OtBu)-(DMB)Gly-OH would largely depend on the properties of the final peptide product . .

Result of Action

The primary result of the action of Fmoc-Asp(OtBu)-(DMB)Gly-OH is the formation of peptide chains . These chains can be tailored to have specific sequences and structures, allowing for the synthesis of a wide variety of peptides with different biological activities.

Action Environment

The action of Fmoc-Asp(OtBu)-(DMB)Gly-OH is typically carried out in a controlled laboratory environment . Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of peptide synthesis . Proper storage of the compound is also crucial to maintain its stability and reactivity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O9/c1-34(2,3)45-31(39)17-28(32(40)36(19-30(37)38)18-21-14-15-22(42-4)16-29(21)43-5)35-33(41)44-20-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,35,41)(H,37,38)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFXBTBQHJNOAB-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-asp(otbu)-(dmb)gly-oh | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.